molecular formula C24H28N2O6 B12055625 Atto 390 NHS ester

Atto 390 NHS ester

Cat. No.: B12055625
M. Wt: 440.5 g/mol
InChI Key: ABNZEGUYPHJPQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Atto 390 NHS ester is a fluorescent dye based on the rhodamine structure. It is known for its strong absorption, high fluorescence quantum yield, and excellent thermal and photochemical stability. These properties make it suitable for single-molecule detection and high-resolution microscopy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Atto 390 NHS ester is synthesized through a series of chemical reactions involving rhodamine derivatives. The process typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions: Atto 390 NHS ester primarily undergoes substitution reactions due to the presence of the NHS ester group. This group reacts readily with primary amines to form stable amide bonds.

Common Reagents and Conditions:

    Reagents: Primary amines, such as those found in proteins and peptides.

    Conditions: Reactions are typically carried out in aqueous buffers at neutral to slightly basic pH (pH 7-8) to facilitate the formation of amide bonds.

Major Products: The major product of these reactions is a conjugate of Atto 390 with the target molecule (e.g., a protein or peptide), where the NHS ester group has been replaced by an amide bond .

Scientific Research Applications

Atto 390 NHS ester is widely used in various scientific research fields due to its excellent fluorescence properties:

Mechanism of Action

The mechanism of action of Atto 390 NHS ester involves its ability to form covalent bonds with primary amines through its NHS ester group. This reaction results in the stable attachment of the fluorescent dye to the target molecule. The fluorescence properties of Atto 390 allow for the detection and visualization of the labeled molecules under appropriate excitation and emission wavelengths .

Comparison with Similar Compounds

  • Atto 488 NHS ester
  • Alexa Fluor 488 NHS ester
  • FITC (Fluorescein isothiocyanate)

Comparison:

This compound stands out as a versatile and reliable fluorescent dye, making significant contributions to various fields of scientific research and industrial applications.

Properties

Molecular Formula

C24H28N2O6

Molecular Weight

440.5 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-(4,6,8,8-tetramethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinolin-9-yl)butanoate

InChI

InChI=1S/C24H28N2O6/c1-14-10-23(30)31-19-12-18-16(11-17(14)19)15(2)13-24(3,4)25(18)9-5-6-22(29)32-26-20(27)7-8-21(26)28/h10-12,15H,5-9,13H2,1-4H3

InChI Key

ABNZEGUYPHJPQI-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(C2=C1C=C3C(=CC(=O)OC3=C2)C)CCCC(=O)ON4C(=O)CCC4=O)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.